molecular formula C10H12BrNO B185180 N-(2-bromophenyl)-2-methylpropanamide CAS No. 430458-62-1

N-(2-bromophenyl)-2-methylpropanamide

Cat. No.: B185180
CAS No.: 430458-62-1
M. Wt: 242.11 g/mol
InChI Key: MKKPRFSGORFQCW-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-methylpropanamide is an organic compound with the molecular formula C10H12BrNO It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a 2-methylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-methylpropanamide typically involves the reaction of 2-bromoaniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-bromoaniline+2-methylpropanoyl chlorideThis compound+HCl\text{2-bromoaniline} + \text{2-methylpropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-bromoaniline+2-methylpropanoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The amide group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Formation of N-(2-substituted phenyl)-2-methylpropanamide derivatives.

    Oxidation: Formation of 2-methylpropanoic acid derivatives.

    Reduction: Formation of N-(2-bromophenyl)-2-methylpropanamine.

Scientific Research Applications

N-(2-bromophenyl)-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-methylpropanamide
  • N-(2-fluorophenyl)-2-methylpropanamide
  • N-(2-iodophenyl)-2-methylpropanamide

Uniqueness

N-(2-bromophenyl)-2-methylpropanamide is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

N-(2-bromophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7(2)10(13)12-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKPRFSGORFQCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358305
Record name N-(2-bromophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

430458-62-1
Record name N-(2-bromophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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